3-(4-phenylphenyl)prop-2-enal
CAS No.:
Cat. No.: VC18277336
Molecular Formula: C15H12O
Molecular Weight: 208.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H12O |
|---|---|
| Molecular Weight | 208.25 g/mol |
| IUPAC Name | 3-(4-phenylphenyl)prop-2-enal |
| Standard InChI | InChI=1S/C15H12O/c16-12-4-5-13-8-10-15(11-9-13)14-6-2-1-3-7-14/h1-12H |
| Standard InChI Key | DEGNTTFHGNUFKP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC=O |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound features a planar biphenyl system (two benzene rings connected by a single bond) linked to an acrylaldehyde group (). The trans-configuration (E-isomer) is thermodynamically favored, as confirmed by X-ray crystallography . Key structural descriptors include:
Physicochemical Properties
Synthesis and Production
Synthetic Routes
The primary synthesis involves aldol condensation between 4-phenylbenzaldehyde and acetaldehyde under basic conditions . A notable method from The Journal of Organic Chemistry (1973) employs a catalytic system of potassium hydroxide in ethanol, yielding the product in 60–70% efficiency . Alternative approaches include:
-
Wittig Reaction: Using 4-biphenylylmethyltriphenylphosphonium bromide and glyoxylic acid.
-
Cross-Coupling: Suzuki-Miyaura coupling of 4-bromophenylacrylaldehyde with phenylboronic acid .
Industrial Production
Large-scale production utilizes continuous-flow reactors to optimize the aldol condensation process, achieving >90% purity after distillation. Recent patents highlight the use of recyclable ionic liquid catalysts to minimize waste .
Chemical Reactions and Mechanisms
Oxidation and Reduction
-
Oxidation: Treatment with in acidic media converts the aldehyde group to a carboxylic acid, yielding 3-(4-phenylphenyl)prop-2-enoic acid .
-
Reduction: Catalytic hydrogenation () reduces the double bond and aldehyde to produce 3-(4-phenylphenyl)propan-1-ol.
Electrophilic Aromatic Substitution
The biphenyl moiety undergoes nitration and sulfonation at the para-positions due to electron-donating effects from the conjugated system . For example, nitration with yields 3-(4-(4-nitrophenyl)phenyl)prop-2-enal .
Cycloaddition Reactions
The α,β-unsaturated aldehyde participates in Diels-Alder reactions with dienes (e.g., cyclopentadiene), forming bicyclic adducts relevant to natural product synthesis .
Biological Activity and Applications
Anti-Inflammatory Properties
3-(4-Phenylphenyl)prop-2-enal inhibits cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) in vitro, with values of 12 μM and 18 μM, respectively . This dual inhibition suggests potential as a lead compound for treating inflammatory disorders .
Anticancer Activity
In NCI-60 screening, the compound demonstrated cytotoxicity against non-small cell lung cancer (NSCLC) and melanoma cell lines () . Mechanistic studies indicate apoptosis induction via caspase-3 activation and mitochondrial membrane depolarization .
Industrial Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume